molecular formula C18H28N2O2 B8751792 tert-Butyl 4-(benzyl(methyl)amino)piperidine-1-carboxylate

tert-Butyl 4-(benzyl(methyl)amino)piperidine-1-carboxylate

Cat. No.: B8751792
M. Wt: 304.4 g/mol
InChI Key: QTWWJYNKEPAIJW-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(benzyl(methyl)amino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H28N2O2 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

tert-butyl 4-[benzyl(methyl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-12-10-16(11-13-20)19(4)14-15-8-6-5-7-9-15/h5-9,16H,10-14H2,1-4H3

InChI Key

QTWWJYNKEPAIJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-tert-butyloxycarbonyl-4-piperidone (3.30 g, 16.5 mmol) and benzylamine (1.64 ml, 15.0 mmol) in a mixture of methanol (150 ml) and glacial acetic acid (3.4 ml, 60 mmol) was added sodium cyanoborohydride (1.04 g, 16.5 mmol), and the resulting mixture was stirred at room temperature for 2 hours 15 minutes. A solution of formaldehyde (38% w/v aqueous solution; 1.42 ml) in methanol (5 ml) was added and stirring was continued for 16 hours. 4N Sodium hydroxide (35 ml) was added and the methanol was removed under vacuum. The residue was diluted with water (50 ml) and products were extracted with diethyl ether (2×300 ml). The combined organic phases were washed with brine (50 ml), dried (Na2SO4) and concentrated. Flash chromatography of the residue (silica gel, dichloromethane-methanol-ammonia, 97:3:0.2) followed by repurification of impure fractions on alumina (activity III, dichloromethane) afforded 3.98 g (87.4%) of the title compound as a colourless thick oil; δH (360 MHz, CDCl3) 1.46 (9H, s), 1.44-1.56 (2H, m), 1.76-1.85 (2H, m), 2.20 (3H, s), 2.52-2.76 (3H, m), 3.57 (2H, s), 4.10-4.22 (2H, m), 7.20-7.36 (5H, m); m/e (ES) 305 (M+ +1).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
1.64 mL
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step Two
Quantity
1.42 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
35 mL
Type
reactant
Reaction Step Four
Yield
87.4%

Synthesis routes and methods II

Procedure details

To a solution of N-benzylmethylamine (648 μL, 5.02 mmol) and 1-tert-butoxycarbonyl-4-piperidone (500 mg, 2.51 mmol) in THF (8 mL) was added sodium triacetoxyborohydride (798 mg, 3.76 mmol) followed by acetic acid (144 μL, 2.51 mmol) and the reaction stirred at rt for 40 h. Solvent was removed in vacuo and the residue partitioned between ethyl acetate (15 mL) and water (15 mL). The organic layer was washed with sodium bicarbonate solution (2×15 mL) then brine (2×20 mL), dried (MgSO4) and the solvent removed in vacuo. The crude material was purified by chromatography using ethyl acetate/petroleum ether (2:1) as the eluent to give the title compound as yellow oil. m/z (ES+)=305.32 [M+H]+.
Quantity
648 μL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
798 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
144 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

tert-Butyl 4-(methylamino)piperidine-1-carboxylate (3.0 g, 14.019 mmol, 1.0 eq.) was dissolved in DCM (30 ml); benzaldehyde (1.7 ml, 16.823 mmol, 1.2 eq.) was added and the mixture was stirred for 1 hour at RT. NaBH(OAc)3 (4.81 g, 28.038 mmol, 3.0 eq.) was then added at 0° C. and the reaction mixture was stirred for 14 hours at RT. After monitoring by TLC, DCM (300 ml) was added to the reaction and washing was carried out in succession with sodium hydrogen carbonate solution (100 ml), water (100 ml) and sat. NaCl solution (100 ml). The organic phase was dried over sodium sulfate, concentrated under reduced pressure and purified by column chromatography (silica gel, 1% MeOH in DCM). Yield: 28% (1.2 g, 3.947 mmol)
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
4.81 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

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